REACTION_CXSMILES
|
[Cl:1][CH2:2][CH2:3][O:4][C:5]1[CH:10]=[CH:9][C:8]([CH:11]2[N:20]([C:21]3[CH:26]=[CH:25][C:24]([O:27][CH3:28])=[CH:23][CH:22]=3)[C:19](=[O:29])[C:18]3[C:13](=[C:14]([O:30][CH3:31])[CH:15]=[CH:16][CH:17]=3)[NH:12]2)=[CH:7][CH:6]=1.ClC1C(=O)C(C#N)=C(C#N)C(=O)C=1Cl>C1(C)C=CC=CC=1>[Cl:1][CH2:2][CH2:3][O:4][C:5]1[CH:6]=[CH:7][C:8]([C:11]2[N:20]([C:21]3[CH:26]=[CH:25][C:24]([O:27][CH3:28])=[CH:23][CH:22]=3)[C:19](=[O:29])[C:18]3[C:13](=[C:14]([O:30][CH3:31])[CH:15]=[CH:16][CH:17]=3)[N:12]=2)=[CH:9][CH:10]=1
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Name
|
|
Quantity
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18 g
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Type
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reactant
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Smiles
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ClCCOC1=CC=C(C=C1)C1NC2=C(C=CC=C2C(N1C1=CC=C(C=C1)OC)=O)OC
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Name
|
|
Quantity
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9.31 g
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Type
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reactant
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Smiles
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ClC=1C(C(=C(C(C1Cl)=O)C#N)C#N)=O
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Name
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|
Quantity
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500 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction mixture was stirred
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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heated
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Type
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TEMPERATURE
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Details
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under reflux for 3 hours
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Duration
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3 h
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Type
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CUSTOM
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Details
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the solvent was removed in a rotary evaporator
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Type
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ADDITION
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Details
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Ethanol (300 mL) was added to the crude product
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Type
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STIRRING
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Details
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stirred at room temperature overnight
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Duration
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8 (± 8) h
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Type
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FILTRATION
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Details
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The precipitate was collected by vacuum filtration
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Type
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CUSTOM
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Details
|
An analytical sample (mp 151-152° C.) was obtained by recrystallization from ethanol
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Name
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|
Type
|
|
Smiles
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ClCCOC1=CC=C(C=C1)C1=NC2=C(C=CC=C2C(N1C1=CC=C(C=C1)OC)=O)OC
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |